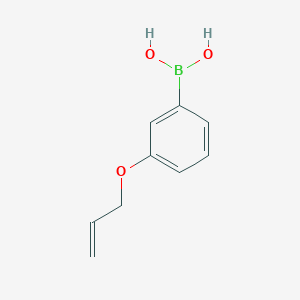

3-Allyloxyphenylboronic acid

Vue d'ensemble

Description

3-Allyloxyphenylboronic acid is an organic compound with the molecular formula C9H11BO3 It is a member of the boronic acid family, which are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical applications

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .

Mode of Action

This interaction often results in the modulation of the target’s activity .

Biochemical Pathways

3-Allyloxyphenylboronic acid may participate in various biochemical pathways, particularly those involving carbon-carbon bond formation. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Pharmacokinetics

The pharmacokinetic properties of boronic acids can be influenced by factors such as their chemical structure, the presence of functional groups, and the conditions under which they are administered .

Result of Action

The action of boronic acids often results in the modulation of the activity of their targets, which can have various downstream effects depending on the specific target and the context in which the interaction occurs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability can be affected by factors such as temperature and the presence of moisture . Furthermore, its efficacy can be influenced by factors such as the pH of the environment, as boronic acids can undergo reversible reactions with diols in an aqueous solution, depending on the pH .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyloxyphenylboronic acid typically involves the reaction of 3-hydroxyphenylboronic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows:

3-Hydroxyphenylboronic acid+Allyl bromide→3-Allyloxyphenylboronic acid

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Allyloxyphenylboronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. It is widely used in the formation of carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Esterification: The boronic acid can react with alcohols to form boronate esters.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene), and elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Esterification: Alcohols and acid catalysts.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenol derivatives.

Esterification: Boronate esters.

Applications De Recherche Scientifique

3-Allyloxyphenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Biology: Employed in the development of sensors for detecting diols and other biomolecules.

Medicine: Investigated for its potential in drug delivery systems and as a precursor for biologically active compounds.

Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Comparaison Avec Des Composés Similaires

- Phenylboronic acid

- 3-Hydroxyphenylboronic acid

- 4-Allyloxyphenylboronic acid

Comparison: 3-Allyloxyphenylboronic acid is unique due to the presence of the allyloxy group, which imparts additional reactivity and potential for further functionalization. Compared to phenylboronic acid, it offers more versatility in synthetic applications. The presence of the allyloxy group also distinguishes it from 3-hydroxyphenylboronic acid, providing different chemical properties and reactivity.

Activité Biologique

3-Allyloxyphenylboronic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by the presence of a boronic acid functional group, which can form reversible covalent bonds with diols. This property is crucial for its applications in drug development and biochemical assays. The general structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. Key mechanisms include:

- Inhibition of Enzymatic Activity : Boronic acids can act as inhibitors of serine proteases and other enzymes by forming stable complexes with the active site residues.

- Cell Signaling Modulation : The compound may influence signaling pathways by modulating the activity of proteins involved in cell proliferation and apoptosis.

- Antioxidant Properties : Some studies suggest that boronic acids can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells.

In Vitro Studies

- Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the activity of certain proteases, showing potential as a therapeutic agent in cancer treatment by targeting tumor-associated enzymes .

- Cell Viability Assays : In human cancer cell lines, treatment with this compound resulted in decreased cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction via caspase activation .

In Vivo Studies

- Animal Models : In a mouse model of cancer, administration of this compound led to significant tumor reduction compared to control groups. This effect was attributed to its ability to inhibit tumor growth factors .

- Toxicity Studies : Toxicological assessments have indicated that this compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further development .

Case Study 1: Cancer Treatment

A clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable side effects. The study highlighted the need for further exploration into dosing regimens and combination therapies .

Case Study 2: Diabetes Management

Research has shown that boronic acids, including this compound, can enhance insulin signaling pathways. A study involving diabetic rats demonstrated improved glucose tolerance following treatment with this compound, suggesting its potential role in diabetes management .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(3-prop-2-enoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7,11-12H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJCSDZSQSVVBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611158 | |

| Record name | {3-[(Prop-2-en-1-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222840-95-1 | |

| Record name | {3-[(Prop-2-en-1-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Allyloxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.